(E)-3-(furan-2-yl)-N-((5-(thiophen-2-yl)furan-2-yl)methyl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-3-(furan-2-yl)-N-((5-(thiophen-2-yl)furan-2-yl)methyl)acrylamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a derivative of acrylamide and is synthesized by the reaction between furan-2-carboxaldehyde and 5-((thiophen-2-yl)methyl)furan-2-carbaldehyde.
Scientific Research Applications
Intramolecular Cyclization
Alkyl E-3-(furyl)-3-(diethoxyphosphoryl)acrylates containing a mercaptomethyl group adjacent to the alkene moiety demonstrate significant reactivity, leading to the formation of various dihydrothiopyrano and dihydrothieno furan systems through intramolecular cyclization. This reaction highlights the potential of furan-containing compounds for generating complex heterocyclic structures useful in various chemical synthesis applications (Pevzner, 2021).
Enantioselective Ene-reduction
The enantioselective ene-reduction of E-2-cyano-3-(furan-2-yl) acrylamide by marine and terrestrial fungi highlights the biocatalytic potential of fungi to modify furan-containing compounds, leading to products with significant stereochemical complexity. This approach offers a green chemistry alternative for synthesizing enantiomerically enriched compounds (Jimenez et al., 2019).
Palladium-catalyzed Alkenation
The palladium-catalyzed direct alkenation of thiophenes and furans with olefinic substrates such as acrylates and acrylamides results in mono-alkenylated products. This method demonstrates the utility of furan and thiophene derivatives in cross-coupling reactions, contributing to the synthesis of diverse organic compounds (Zhao et al., 2009).
C-H Bond Activation/Borylation
An iron-methyl complex with an N-heterocyclic carbene ligand activates the C-H bonds of furan and thiophene, leading to aryl complexes. This C-H bond activation is applied to the dehydrogenative coupling of furans or thiophenes with pinacolborane, showcasing a method for introducing boron into furan and thiophene rings, which is valuable for further functionalizations (Hatanaka et al., 2010).
properties
IUPAC Name |
(E)-3-(furan-2-yl)-N-[(5-thiophen-2-ylfuran-2-yl)methyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO3S/c18-16(8-6-12-3-1-9-19-12)17-11-13-5-7-14(20-13)15-4-2-10-21-15/h1-10H,11H2,(H,17,18)/b8-6+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGTPQIVDNAMHER-SOFGYWHQSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C=CC(=O)NCC2=CC=C(O2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)/C=C/C(=O)NCC2=CC=C(O2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(furan-2-yl)-N-((5-(thiophen-2-yl)furan-2-yl)methyl)acrylamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.